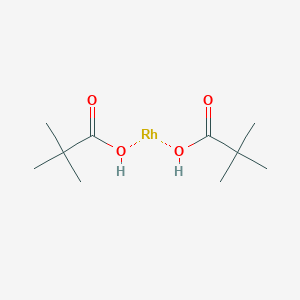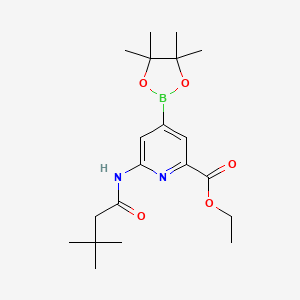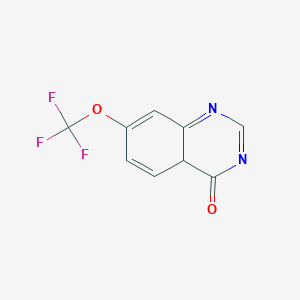
6-bromo-4aH-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4aH-pteridin-4-one is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4aH-pteridin-4-one typically involves the cyclization of functionalized pyrimidinones. One efficient method is the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones under ambient conditions. This method is operationally simple and yields functionalized pteridines in excellent quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally benign reagents is often preferred to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4aH-pteridin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly at the bromine position, leading to the formation of various substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization: Formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pteridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Applications De Recherche Scientifique
6-Bromo-4aH-pteridin-4-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Serves as a probe in studying enzyme mechanisms and interactions, particularly those involving pteridine-dependent enzymes.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable and versatile structure
Mécanisme D'action
The mechanism of action of 6-bromo-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpteridin-4-one
- 2-Trifluoromethylpteridin-4-one
- 6-Bromo-2-methylpteridin-4-one
- 6-Bromo-2-phenylpteridin-4-one
Uniqueness
6-Bromo-4aH-pteridin-4-one is unique due to its bromine substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Propriétés
Formule moléculaire |
C6H3BrN4O |
|---|---|
Poids moléculaire |
227.02 g/mol |
Nom IUPAC |
6-bromo-4aH-pteridin-4-one |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2,4H |
Clé InChI |
ZRKXFYIDSDOBLE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=O)C2N=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)


![N-[(4-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344594.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12344619.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B12344633.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)
![Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344650.png)

![5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
